molecular formula C18H27BCl2N2O4 B606508 CB-1158-analog CAS No. 1345810-21-0

CB-1158-analog

Katalognummer B606508
CAS-Nummer: 1345810-21-0
Molekulargewicht: 417.134
InChI-Schlüssel: ISYBHIALKUAHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CB-1158-analog, also known as Numidargistat-analog and INCB01158-analog, is a potent and orally active arginase inhibitor with IC50=89 nM .


Synthesis Analysis

CB-1158 was synthesized at Calithera Biosciences and dissolved in 100% DMSO for biochemical assays or in Milli-Q water (Millipore, Billerica, MA) for cell-based assays and in vivo studies .


Chemical Reactions Analysis

CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment . It has been tested for the ability to block myeloid cell-mediated inhibition of T cell proliferation in vitro, and for tumor growth inhibition in syngeneic mouse models of cancer as a single agent and in combination with other therapies .

Wissenschaftliche Forschungsanwendungen

Inhibition of Arginase by CB-1158

CB-1158, a potent inhibitor of arginase, has been investigated for its role in modulating immune responses within the tumor microenvironment. This compound blocks myeloid cell-mediated suppression of T cell proliferation and reduces tumor growth in various mouse models of cancer. It has been observed to enhance the effects of other cancer therapies, including checkpoint blockade, adoptive T cell therapy, and chemotherapy agents. This suggests that CB-1158 shifts the immune landscape towards a more pro-inflammatory environment, potentially improving clinical responses in cancer therapy (Steggerda et al., 2017).

Role in Immuno-Oncology

CB-1158 has been identified as a first-in-class immuno-oncology agent targeting arginase, a key immuno-suppressive enzyme. It has demonstrated the ability to restore arginine levels and promote T-cell proliferation, leading to an immune-mediated anti-tumor response. This property of CB-1158 makes it a promising candidate for treating various types of cancers. Studies have shown its effectiveness as a single agent and in combination with other immunotherapies (Works et al., 2016).

Clinical Trials and Combination Therapies

A phase 1 study, CX-1158-101, examined the safety and efficacy of CB-1158 as monotherapy and in combination with anti-PD-1 in patients with solid tumors. The study aimed to evaluate pharmacokinetics, anti-tumor effects, and biomarkers, including plasma arginine and arginase activity, to assess the impact on immune function in blood and tumors (Papadopoulos et al., 2017).

Structural Insights

A study provided structural insights into Arginase-1 inhibition by CB-1158. It demonstrated that CB-1158 has a low-nanomolar potency and can significantly increase the thermal stability of Arginase-1. The findings suggest that the potent character of CB-1158 is due to its increased rigidity and formation of an additional hydrogen-bond network, which could be crucial in its role as an arginase inhibitor (Grobben et al., 2019).

Implications for Cancer Treatment

CB-1158's ability to target the immunosuppressive effects of myeloid cells in the tumor microenvironment suggests it could play a significant role in cancer treatment. Its combination with other immunotherapies or standard-of-care treatments may lead to improved therapeutic outcomes, offering a novel approach in immuno-oncology (Steggerda et al., 2016).

Safety And Hazards

According to the safety data sheet, CB-1158-analog is not classified as a dangerous substance according to GHS. It is not flammable or combustible. In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Eigenschaften

IUPAC Name

2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BCl2N2O4/c20-15-4-3-13(16(21)11-15)12-23-9-5-14(6-10-23)18(22,17(24)25)7-1-2-8-19(26)27/h3-4,11,14,26-27H,1-2,5-10,12,22H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYBHIALKUAHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(C1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CB-1158 analog

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CB-1158-analog
Reactant of Route 2
Reactant of Route 2
CB-1158-analog
Reactant of Route 3
Reactant of Route 3
CB-1158-analog
Reactant of Route 4
CB-1158-analog
Reactant of Route 5
Reactant of Route 5
CB-1158-analog
Reactant of Route 6
CB-1158-analog

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.